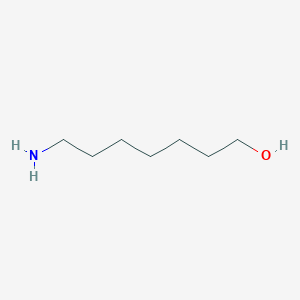

7-Amino-1-heptanol

Overview

Description

7-Amino-1-heptanol is a chemical compound with the molecular formula C7H17NO . It has an average mass of 131.216 Da and a mono-isotopic mass of 131.131012 Da .

Molecular Structure Analysis

The molecular structure of 7-Amino-1-heptanol consists of 7 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . It has a density of 0.9±0.1 g/cm3, a boiling point of 213.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Physical And Chemical Properties Analysis

7-Amino-1-heptanol has a density of 0.9±0.1 g/cm3, a boiling point of 213.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 145.3±3.0 cm3 .Scientific Research Applications

Membrane Fluidization in Biochemistry

7-Amino-1-heptanol: has been studied for its effects on cell membrane properties. It is known to induce membrane fluidization, which can affect the function of mast cells, a type of white blood cell involved in allergic reactions . This compound increases the lateral mobility of membrane proteins and decreases their internalization, which can be crucial for understanding cell signaling pathways and developing treatments for allergic responses .

Pharmaceutical Applications

In the pharmaceutical industry, 7-Amino-1-heptanol is utilized as a building block for the synthesis of various compounds. Its primary amine group makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs), where it can be used to introduce amine functionalities into drug molecules .

Chemical Synthesis

7-Amino-1-heptanol: plays a role in organic synthesis, particularly as a protecting group for alcohols. Protecting groups are used in chemistry to temporarily mask a functional group to prevent it from reacting, allowing chemists to perform reactions on other parts of the molecule without interference .

Material Science

In material science, 7-Amino-1-heptanol can be involved in the creation of new materials with specific properties. Its ability to interact with other chemicals and form bonds can lead to the development of novel polymers or coatings with desired characteristics .

Environmental Science

The compound’s interactions with biological membranes suggest potential environmental implications. For instance, understanding how 7-Amino-1-heptanol affects cell membranes could provide insights into the environmental impact of similar compounds on aquatic life and ecosystems .

Analytical Chemistry

In analytical chemistry, 7-Amino-1-heptanol could be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in chemical assays .

Industrial Applications

7-Amino-1-heptanol: finds industrial applications due to its chemical properties. It can be used in the synthesis of surfactants, lubricants, or as an intermediate in the production of other industrial chemicals.

Research and Development

This compound is also significant in research and development for its potential to be modified into more complex molecules. Its structure allows for various chemical modifications, making it a versatile tool in the development of new chemical entities for different applications .

Safety And Hazards

properties

IUPAC Name |

7-aminoheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJSXYQQYWMITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553270 | |

| Record name | 7-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-1-heptanol | |

CAS RN |

19243-04-0 | |

| Record name | 7-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

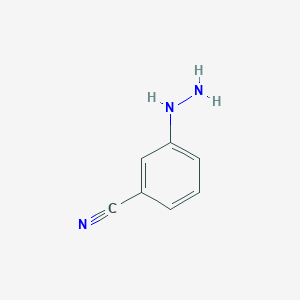

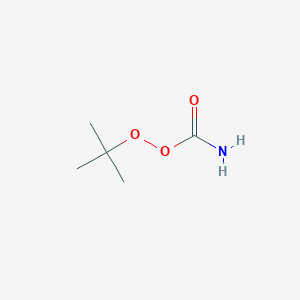

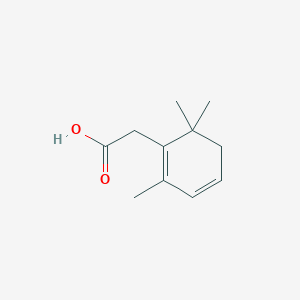

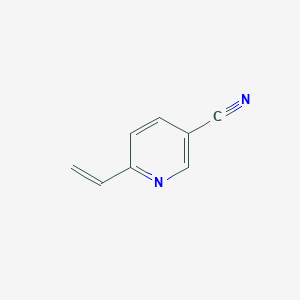

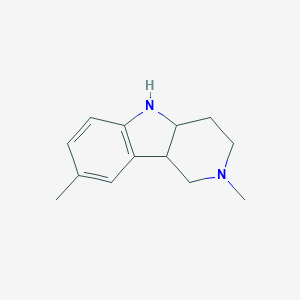

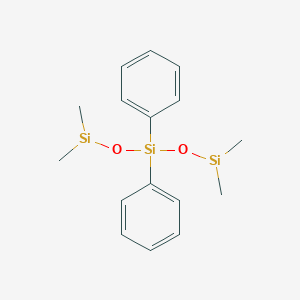

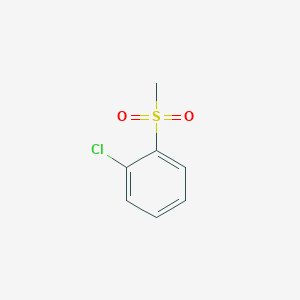

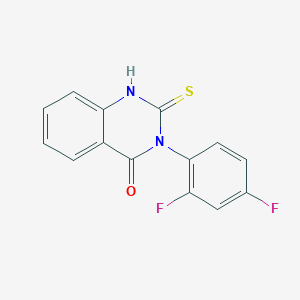

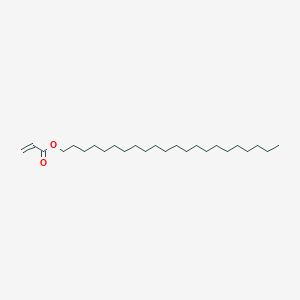

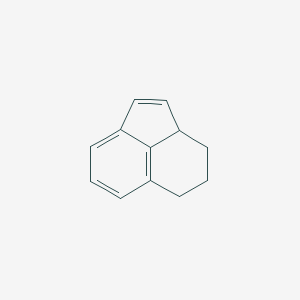

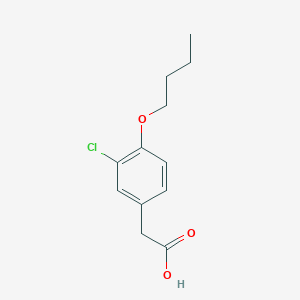

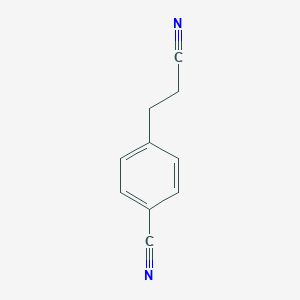

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.